molecular formula C16H10F3NO2 B6332520 2-(3-(Trifluoromethyl)benzyl)isoindoline-1,3-dione CAS No. 62039-87-6

2-(3-(Trifluoromethyl)benzyl)isoindoline-1,3-dione

Cat. No.: B6332520
CAS No.: 62039-87-6
M. Wt: 305.25 g/mol
InChI Key: HQMUGFLFDBNFBE-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)benzyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The trifluoromethyl group attached to the benzyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)benzyl)isoindoline-1,3-dione typically involves the reaction of 3-(trifluoromethyl)benzylamine with phthalic anhydride. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at elevated temperatures. The product is then purified using techniques like recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)benzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-(3-(Trifluoromethyl)benzyl)isoindoline-1,3-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Trifluoromethyl)phenyl)isoindoline-1,3-dione
  • 2-(4-(Trifluoromethyl)benzyl)isoindoline-1,3-dione
  • 2-(3-(Difluoromethyl)benzyl)isoindoline-1,3-dione

Uniqueness

2-(3-(Trifluoromethyl)benzyl)isoindoline-1,3-dione is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This positioning enhances its potential as a lead compound in drug discovery .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)9-20-14(21)12-6-1-2-7-13(12)15(20)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMUGFLFDBNFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347901
Record name 1H-Isoindole-1,3(2H)-dione, 2-[[3-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62039-87-6
Record name 1H-Isoindole-1,3(2H)-dione, 2-[[3-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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